

purification of crude 2-Butynoic acid by recrystallization from hexane

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Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

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Technical Support Center: Purification of 2-Butynoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude **2-butynoic acid** via recrystallization from hexane.

Frequently Asked Questions (FAQs)

Q1: Why is hexane a suitable solvent for the recrystallization of **2-butynoic acid**? A1: Hexane is a suitable non-polar solvent because **2-butynoic acid** is highly soluble in it at boiling temperatures but significantly less soluble at lower temperatures, which is the primary requirement for a good recrystallization solvent.^{[1][2]} Additionally, the boiling point of hexane (approx. 69 °C) is lower than the melting point of **2-butynoic acid** (78-80 °C), which helps to prevent the compound from "oiling out" instead of crystallizing.^{[1][3]}

Q2: What are the common impurities in crude **2-butynoic acid**? A2: Crude **2-butynoic acid** can appear as a tan, crystalline solid.^{[4][5]} Impurities may include other organic acids, residual starting materials from synthesis, or colored byproducts.^[6] Small amounts of colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal.^{[5][7]}

Q3: What is "oiling out" and why does it happen? A3: "Oiling out," or liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid (an oil) instead of a solid crystal.[8][9] This often occurs when the solution cools too rapidly, is highly impure, or when the boiling point of the solvent is higher than the melting point of the solute.[3] The resulting oil may solidify into an amorphous solid, trapping impurities and leading to poor purification.[8]

Q4: Can **2-butynoic acid** be purified by other methods? A4: Yes, sublimation is another effective method for purifying **2-butynoic acid**, as it can sublime at temperatures above 20°C.[1] One patent describes heating the crude product to 45-75 °C under vacuum to yield high-purity **2-butynoic acid**. [10] However, short-path distillation is not recommended due to an exothermic onset starting from 135 °C.[1]

Data Presentation

Table 1: Physical and Chemical Properties of **2-Butynoic Acid**

Property	Value	Citations
IUPAC Name	But-2-ynoic acid	[1]
Synonyms	Tetrolic acid, 1-Propynecarboxylic acid	[4]
Molecular Formula	C ₄ H ₄ O ₂	[1][4]
Molar Mass	84.07 g/mol	[1][4]
Melting Point	78-80 °C (lit.)	[11][12][13]
Boiling Point	200-203 °C	[4][12]
Appearance	White to yellow crystalline powder/solid	[1][4][14]
Solubility in Water	Soluble	[4][11][12]
Recrystallization Solvents	Hexane, Heptane, Toluene	[1]

Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
1. The compound "oils out" instead of forming crystals.	A. The solution is cooling too quickly. B. The crude material has a high concentration of impurities, depressing the melting point. [3] [9] C. The solution is too concentrated.	A. Allow the flask to cool more slowly. Insulate the flask with paper towels or a beaker to slow heat loss. [15] B. Reheat the solution, add a small amount of activated charcoal to adsorb impurities, perform a hot filtration, and then attempt to recrystallize again. [16] C. Reheat the solution until the oil redissolves, add a small amount of additional hot hexane (1-2 mL) to slightly decrease saturation, and then cool slowly. [16]
2. No crystals form after the solution cools to room temperature.	A. Too much solvent was used, and the solution is not supersaturated. [2] [16] B. The solution is supersaturated but requires nucleation to begin crystallization.	A. Reheat the solution and gently boil off a portion of the hexane to increase the concentration, then allow it to cool again. [16] B. Try scratching the inside surface of the flask with a glass stirring rod at the meniscus. [17] If that fails, add a "seed crystal" of pure 2-butyric acid to the cooled solution to initiate crystallization. [7] [17]
3. The final product yield is very low.	A. Too much solvent was used during the dissolution step, causing a significant amount of product to remain in the mother liquor. [2] B. The crystals were washed with an excessive amount of cold hexane, or the hexane was not	A. Use the minimum amount of boiling hexane necessary to fully dissolve the crude solid. [2] After filtering the crystals, you can try to recover a second crop by boiling off some solvent from the filtrate and re-cooling. B. Wash the

	sufficiently cold. C. Premature crystallization occurred during hot filtration.	collected crystals with a minimal volume of ice-cold hexane.[2] C. Ensure the filtration funnel is pre-heated (e.g., with steam or by placing it over the boiling solvent) before pouring the hot solution through it.[7]
4. The purified crystals are colored or appear impure.	A. Colored impurities were not fully removed. B. The solution cooled too rapidly, causing impurities to be trapped within the crystal lattice.[16]	A. Repeat the recrystallization process, but add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step.[5][7][17] B. Ensure a slow cooling rate to allow for the selective formation of pure crystals.[16]

Experimental Protocols

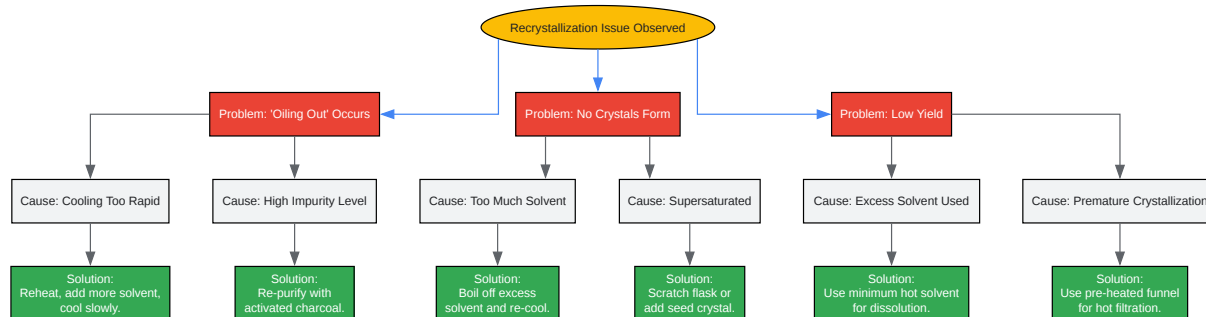
Detailed Methodology for Recrystallization of Crude **2-Butynoic Acid** from Hexane

This protocol is adapted from established procedures.[5]

- **Dissolution:** Place the crude **2-butynoic acid** (e.g., 50 g) in an appropriately sized Erlenmeyer flask. Add a volume of hexane (e.g., 700 mL) and a boiling chip. Heat the mixture to a gentle boil using a water bath or heating mantle while stirring until the solid is completely dissolved. Add the minimum amount of boiling hexane necessary for complete dissolution. Note: Avoid prolonged boiling to minimize loss of product through volatilization. [5]
- **Decolorization (Optional):** If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1 g).[5] Reheat the mixture to boiling for a few minutes.

- Hot Gravity Filtration: Pre-heat a stemless funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step separates insoluble impurities.
- Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2] White, needle-like crystals should form.[5]
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual soluble impurities from the surface of the crystals.[2]
- Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline solid to a watch glass and allow it to air dry completely. For more rigorous drying, use a vacuum desiccator.[5]

Mandatory Visualization



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Caption: Troubleshooting workflow for **2-butynoic acid** recrystallization.

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